molecular formula C5H9NO3 B10779344 4-Hydroxyproline CAS No. 25249-07-4

4-Hydroxyproline

Cat. No.: B10779344
CAS No.: 25249-07-4
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyproline can be synthesized through several methods. One common approach involves the hydroxylation of proline residues in proteins. This process is catalyzed by prolyl hydroxylase enzymes, which require oxygen, iron, and ascorbate as cofactors . Another method involves the chemical synthesis of this compound from proline through hydroxylation reactions using specific reagents and catalysts .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For example, Escherichia coli can be genetically engineered to enhance the production of this compound by optimizing the metabolic pathways and fermentation conditions . This method has proven to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyproline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its role in biochemical processes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and aminated derivatives of this compound, which have significant applications in pharmaceuticals and biochemistry .

Scientific Research Applications

Biochemical Marker in Disease Research

4-Hydroxyproline has emerged as a potential biochemical marker for various diseases, particularly those involving collagen metabolism. Elevated levels of this compound in urine have been linked to conditions such as scleroderma and other fibrotic diseases. Research indicates that monitoring urinary this compound can provide insights into collagen turnover and tissue remodeling processes, which are crucial in understanding disease progression and treatment efficacy .

Case Study: Scleroderma

A study highlighted the synthesis of this compound in scleroderma cell cultures, demonstrating that inhibiting prolyl hydroxylation could reduce collagen deposition in tissues affected by this disease. The use of structural analogs of cofactors for prolyl 4-hydroxylase showed promise as potential antifibrotic agents .

Role in Collagen Biosynthesis

As a critical component of collagen, this compound plays an essential role in stabilizing the triple helix structure of collagen fibers. Its presence is vital for the proper synthesis and secretion of procollagen molecules under physiological conditions. The enzymatic conversion of proline to this compound is catalyzed by prolyl 4-hydroxylase, which requires specific cofactors such as ferrous ions and ascorbate .

Table: Enzymatic Requirements for Hydroxylation

EnzymeSubstrateCofactors Required
Prolyl 4-HydroxylaseProlineFerrous ion, α-Ketoglutarate, Ascorbate

Biomedical Applications

The biomedical field has seen innovative uses of this compound in developing biomimetic materials and biodegradable polymers. These materials are designed to mimic the properties of natural collagen and are used in tissue engineering and regenerative medicine.

Case Study: Hydroxyproline-Derived Polymers

Research has demonstrated that incorporating this compound into polymer scaffolds enhances their biocompatibility and mechanical properties. These polymers can be utilized for various applications, including drug delivery systems and wound healing .

Food Science

In food science, this compound is studied for its role in protein metabolism and its potential health benefits when consumed through dietary sources. It is particularly abundant in collagen-rich foods such as bone broth and gelatin.

Table: Sources of this compound

Food SourceApproximate Content (mg/100g)
Bone Broth400-600
Gelatin300-500
Fish Skin200-300

Microbial Metabolism

Recent studies have uncovered the role of gut microbiota in the anaerobic metabolism of trans-4-hydroxyproline. Specific gut microbes possess enzymes that convert this amino acid into other metabolites, which may influence gut health and microbial balance .

Case Study: Gut Microbial Enzyme Activity

Research identified a glycyl radical enzyme responsible for the anaerobic metabolism of trans-4-hydroxyproline in gut bacteria, suggesting that this metabolic pathway could play a role in colonization resistance against pathogens like Clostridioides difficile .

Comparison with Similar Compounds

Biological Activity

4-Hydroxyproline (4-Hyp) is a non-proteinogenic amino acid derived from proline through hydroxylation, primarily found in collagen and other proteins. It plays a crucial role in the structural integrity and stability of collagen, influencing various biological processes. This article reviews the biological activities of this compound, focusing on its metabolic pathways, physiological roles, and therapeutic potentials.

Metabolism and Physiological Role

This compound is synthesized from proline by prolyl hydroxylase enzymes, which require oxygen and ascorbic acid as cofactors. This post-translational modification is essential for collagen stability, as it contributes to the formation of hydrogen bonds within the triple helix structure of collagen fibers. The hydroxylation of proline residues enhances the thermal stability of collagen, making it more resilient under physiological conditions .

Table 1: Key Enzymes in Hydroxyproline Metabolism

EnzymeFunction
Prolyl HydroxylaseConverts proline to this compound
Proline DehydrogenaseCatalyzes the conversion of proline to this compound in anaerobic conditions
Delta-1-Pyrroline-5-Carboxylate DehydrogenaseInvolved in further metabolism of hydroxyproline

Bioactivity and Therapeutic Applications

Recent studies have highlighted various bioactive properties of this compound:

  • Collagen Synthesis : 4-Hyp is integral to collagen synthesis, promoting fibroblast activity and enhancing wound healing processes .
  • Antioxidant Properties : Research indicates that 4-Hyp may exhibit antioxidant effects, helping to mitigate oxidative stress in cells .
  • Tissue Engineering : Hydrogels derived from 4-Hyp have shown promise in tissue engineering applications due to their biocompatibility and ability to support cell adhesion and migration .

Case Study: Tissue Engineering with Hydrogel Composites

A study demonstrated that peptide hydrogels containing 4-Hyp exhibited enhanced mechanical properties and degradation rates when subjected to collagenase IV. This resulted in improved cell viability and migration within the hydrogel matrix, making it suitable for injectable tissue engineering materials .

Microbial Metabolism of this compound

Recent discoveries have unveiled microbial pathways for the anaerobic metabolism of 4-Hyp. Specific gut bacteria utilize this compound through a glycyl radical enzyme mechanism, converting it into proline via a series of enzymatic reactions. This pathway not only highlights the ecological significance of 4-Hyp but also its potential role in gut health .

Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861573
Record name 4-Hydroxyproline
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Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name cis-Hydroxyproline
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CAS No.

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0
Record name N-Hydroxy-L-proline
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Record name D-Proline, cis-
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Record name L-Proline, homopolymer
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Record name NSC206304
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Record name cis-4-Hydroxy-L-proline
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Record name 3398-22-9
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Record name 4-Hydroxyproline
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